molecular formula C15H16F2N2OS B7555689 4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole

4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole

Cat. No. B7555689
M. Wt: 310.4 g/mol
InChI Key: UWSDFUDSQSXQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole is not fully understood. However, it has been found to modulate the activity of certain enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been found to modulate the activity of certain enzymes and receptors in the body, leading to potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole in lab experiments is its unique chemical structure, which allows for specific targeting of certain enzymes and receptors in the body. Additionally, it has been found to have low toxicity and high stability, making it a safe and reliable compound for use in scientific research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are many potential future directions for research on 4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole. One area of research could focus on further elucidating the compound's mechanism of action and identifying specific targets in the body. Additionally, research could be conducted to explore the potential therapeutic applications of this compound in various diseases, such as inflammation, pain, and epilepsy. Finally, research could be conducted to optimize the synthesis method of this compound to yield even higher purity and yield.

Synthesis Methods

The synthesis of 4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole involves the reaction of 4-hydroxy-2-piperidinecarboxamide with 4-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with thioamide to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an attractive candidate for drug development and other scientific applications.

properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2OS/c16-15(17)20-12-3-1-10(2-4-12)13-9-21-14(19-13)11-5-7-18-8-6-11/h1-4,9,11,15,18H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSDFUDSQSXQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Difluoromethoxy)phenyl]-2-piperidin-4-yl-1,3-thiazole

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